molecular formula C23H16N2O6S B12142881 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12142881
M. Wt: 448.4 g/mol
InChI Key: MURDUXMGDDMWHV-UHFFFAOYSA-N
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Description

4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features multiple functional groups, including furan, hydroxy, benzothiazole, and pyrrolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. Common starting materials might include furan derivatives, benzothiazole derivatives, and phenolic compounds. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups might yield quinones, while reduction of the carbonyl groups might yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biology, it might be studied for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for drug development, particularly if they exhibit significant biological activity.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrrolone derivatives, benzothiazole derivatives, and furan derivatives. Examples include:

  • 3-hydroxy-5-(3-hydroxyphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structural complexity might also contribute to unique biological activities.

Properties

Molecular Formula

C23H16N2O6S

Molecular Weight

448.4 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-2-(3-hydroxyphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H16N2O6S/c1-30-14-7-8-15-17(11-14)32-23(24-15)25-19(12-4-2-5-13(26)10-12)18(21(28)22(25)29)20(27)16-6-3-9-31-16/h2-11,19,26,28H,1H3

InChI Key

MURDUXMGDDMWHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=CC=C5)O

Origin of Product

United States

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